6-Bromo-3-(trifluoromethyl)pyridin-2-ol
Description
6-Bromo-3-(trifluoromethyl)pyridin-2-ol (C₆H₃BrF₃NO, MW 256.01) is a pyridine derivative substituted with a hydroxyl group at position 2, a trifluoromethyl (CF₃) group at position 3, and a bromine atom at position 6.
Properties
Molecular Formula |
C6H3BrF3NO |
|---|---|
Molecular Weight |
241.99 g/mol |
IUPAC Name |
6-bromo-3-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H3BrF3NO/c7-4-2-1-3(5(12)11-4)6(8,9)10/h1-2H,(H,11,12) |
InChI Key |
IRLKCJYBZAXIDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1)Br)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s properties and applications are best understood through comparisons with structurally related pyridin-2-ol derivatives. Below is a detailed analysis of key analogs, supported by experimental and synthetic
2.1. Substitution Patterns and Electronic Effects
- 5-Bromo-3-(trifluoromethyl)pyridin-2-ol (C₆H₃BrF₃NO, MW 256.01): This isomer differs only in the position of the bromine atom (position 5 vs. 6). The shift alters regioselectivity in reactions such as nucleophilic substitution or cross-coupling. For instance, bromine at position 5 may direct electrophilic attacks to adjacent positions differently . Similarity Score: 0.93 (compared to the target compound) .
- 5-Bromo-4-(trifluoromethyl)pyridin-2-ol (C₆H₃BrF₃NO, MW 256.01): The CF₃ group at position 4 introduces steric hindrance near the hydroxyl group at position 2. This proximity may reduce hydrogen-bonding capacity compared to the target compound, where CF₃ is at position 3 .
3-Nitro-5-(trifluoromethyl)pyridin-2-ol (C₆H₃F₃N₂O₃, MW 208.09):
2.2. Metabolic Stability and Biodegradation
- 3-(Trifluoromethyl)pyridin-2-ol: In Burkholderia sp. MAK1, this mono-substituted analog undergoes hydroxylation (+16 Da), forming detectable metabolites. In contrast, 6-bromo-3-(trifluoromethyl)pyridin-2-ol (target compound) is rapidly catabolized without detectable intermediates, likely due to steric and electronic effects from dual substitution at positions 3 and 6 .
Research Findings and Implications
- Reactivity : The bromine atom in the target compound serves as a versatile handle for cross-coupling reactions, while the CF₃ group stabilizes the ring against metabolic degradation .
- Biodegradation: Dual substitution at positions 3 and 6 in the target compound accelerates microbial catabolism compared to mono-substituted analogs, suggesting reduced environmental persistence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
